molecular formula C17H17N3O2S2 B12500771 N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12500771
M. Wt: 359.5 g/mol
InChI Key: WQGGQIZCPWXVIS-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and an acetamide group. It has gained attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the oxadiazole intermediate.

    Formation of the Acetamide Group: The final step involves the reaction of the thiophene-oxadiazole intermediate with benzyl ethylamine to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced heterocycles, and substituted derivatives of the original compound.

Scientific Research Applications

N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been explored for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-ethyl-2-{[5-(phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-benzyl-N-ethyl-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-benzyl-N-ethyl-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Uniqueness

N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N3O2S2/c1-2-20(11-13-7-4-3-5-8-13)15(21)12-24-17-19-18-16(22-17)14-9-6-10-23-14/h3-10H,2,11-12H2,1H3

InChI Key

WQGGQIZCPWXVIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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